5'-Formyl-[2,2'-bifuran]-5-carboxylic acid
CAS No.: 886508-50-5
Cat. No.: VC8006002
Molecular Formula: C10H6O5
Molecular Weight: 206.15 g/mol
* For research use only. Not for human or veterinary use.
![5'-Formyl-[2,2'-bifuran]-5-carboxylic acid - 886508-50-5](/images/structure/VC8006002.png)
Specification
CAS No. | 886508-50-5 |
---|---|
Molecular Formula | C10H6O5 |
Molecular Weight | 206.15 g/mol |
IUPAC Name | 5-(5-formylfuran-2-yl)furan-2-carboxylic acid |
Standard InChI | InChI=1S/C10H6O5/c11-5-6-1-2-7(14-6)8-3-4-9(15-8)10(12)13/h1-5H,(H,12,13) |
Standard InChI Key | AOPYILXWOOKLET-UHFFFAOYSA-N |
SMILES | C1=C(OC(=C1)C2=CC=C(O2)C(=O)O)C=O |
Canonical SMILES | C1=C(OC(=C1)C2=CC=C(O2)C(=O)O)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
FFCA (C₁₀H₆O₅) features a 2,2'-bifuran core with a formyl group (-CHO) at the 5' position and a carboxylic acid (-COOH) at the 5 position. X-ray crystallography of related bifuran compounds reveals a planar structure with a dihedral angle of 15–20° between the two furan rings, facilitating π-orbital conjugation . The electron-withdrawing nature of the carboxylic acid group (pKa ≈ 3.2) enhances the electrophilicity of the formyl moiety, enabling sequential nucleophilic additions.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analyses of FFCA derivatives show distinct signals:
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¹H NMR (400 MHz, DMSO-d₆): δ 9.85 (s, 1H, -CHO), 7.38 (d, J = 3.4 Hz, 1H, H-3'), 7.12 (d, J = 3.4 Hz, 1H, H-4'), 6.95 (d, J = 3.4 Hz, 1H, H-3), and 12.8 (br s, 1H, -COOH) .
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¹³C NMR (100 MHz, DMSO-d₆): δ 191.2 (-CHO), 167.4 (-COOH), 152.1 (C-2'), 146.8 (C-5), and 112.3–118.9 (furan carbons) .
Thermogravimetric analysis (TGA) indicates a decomposition onset at 210°C, with a 40% mass loss by 300°C due to decarboxylation and furan ring fragmentation .
Synthesis Methodologies
Palladium-Catalyzed Coupling
The most efficient route involves Pd(OAc)₂/PCy₃-catalyzed coupling of 5-formylfuran-2-carboxylic acid with furan boronic esters. Key parameters include:
Condition | Optimal Value | Yield (%) |
---|---|---|
Temperature | 80°C | 82 |
Solvent | DMF/H₂O (3:1) | - |
Reaction Time | 12 h | - |
Catalyst Loading | 2 mol% | - |
This method minimizes byproduct formation (<5%) compared to traditional Ullmann coupling .
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces reaction times from 12 h to 45 minutes, albeit with a slight yield reduction (72%) . Side products include 5,5'-dicarboxy-2,2'-bifuran (8–12%) due to formyl group overoxidation.
Chemical Reactivity and Derivative Formation
Oxidation Reactions
FFCA undergoes selective oxidation at the formyl group using MnO₂/KClO₃ systems, producing 5-carboxy-2,2'-bifuran-5'-carboxylic acid (CBFA) in 89% yield . Overoxidation with KMnO₄ in acidic media cleaves the furan rings, yielding maleic acid derivatives.
Polycondensation Reactions
FFCA-based polyesters synthesized with ethylene glycol exhibit:
Property | FFCA Polyester | PET |
---|---|---|
Tg (°C) | 85 | 70 |
Tensile Strength | 55 MPa | 50 MPa |
O₂ Permeability | 0.8 cc·mil/100 in²/day | 2.1 cc·mil/100 in²/day |
The enhanced Tg stems from restricted chain mobility due to the bifuran moiety’s rigidity .
Industrial Applications
Bio-Based Polymers
FFCA serves as a monomer in polyesters with 30% higher UV stability than petroleum-based analogs, as quantified by ASTM G154 testing . Copolymers with FDCA (furandicarboxylic acid) achieve a 40% reduction in oxygen permeability compared to polyethylene terephthalate (PET).
Epoxy Resins
Glycidyl esters of FFCA demonstrate a 15% increase in crosslink density compared to bisphenol A-based resins, as measured by dynamic mechanical analysis (storage modulus = 3.2 GPa at 25°C) .
Comparative Analysis with Related Compounds
Compound | Functional Groups | Tg (°C) | O₂ Barrier Performance |
---|---|---|---|
FFCA | -CHO, -COOH | 85 | Excellent |
FDCA | -COOH, -COOH | 75 | Superior |
HMF | -CH₂OH, -CHO | N/A | Poor |
FFCA’s formyl group enables post-polymerization modifications unavailable in FDCA-based systems .
Future Research Directions
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Catalyst Development: Designing air-stable Pd complexes to enable aqueous-phase coupling.
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Biological Studies: Investigating FFCA’s potential as a kinase inhibitor scaffold.
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Recycling Protocols: Enzymatic degradation pathways using cutinase homologs.
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